

Technical Support Center: Noise Reduction in Gallium Arsenide (GaAs) Electronic Circuits

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Compound of Interest					
Compound Name:	Gallium arsenide				
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address noise-related issues in their **Gallium Arsenide** (GaAs) electronic circuit experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides General Noise Issues

Q1: What are the most common sources of noise in my GaAs electronic circuits?

A1: **Gallium Arsenide** (GaAs) devices are known for their high-frequency performance and low noise compared to silicon, but they are susceptible to several types of noise.[1] The primary sources include:

- Flicker (1/f) Noise: This is a low-frequency noise with a power spectral density that
 decreases as the frequency increases.[2][3] It is particularly significant in oscillators, where it
 can be upconverted to phase noise close to the carrier frequency.[4] InGaP/GaAs
 Heterojunction Bipolar Transistors (HBTs) have shown lower 1/f noise compared to AlGaAs
 HBTs.[3][5]
- Thermal Noise (Johnson-Nyquist Noise): This is caused by the thermal agitation of charge carriers in a conductor. It is present in any resistive component and is proportional to temperature.[6]



- Shot Noise: This originates from the discrete nature of electron charge as it flows across a potential barrier, such as in a transistor junction.
- Phase Noise: In oscillators, phase noise manifests as random fluctuations in the phase of the output signal, appearing as sidebands around the carrier frequency.[2] It can be influenced by flicker noise upconversion and the quality factor (Q) of the resonator.[4][7]
- Substrate Noise: In integrated circuits, high-speed digital switching can inject noise into the substrate, which can then couple into sensitive analog circuits.[8][9]

Q2: I'm observing an unusually high noise floor in my measurements. What are the first troubleshooting steps I should take?

A2: An elevated noise floor can stem from various issues. A systematic approach to troubleshooting is crucial.

- Check Grounding and Shielding: Improper grounding is a frequent cause of noise problems
 like ground loops.[10][11] Ensure all equipment is connected to a single, low-impedance
 ground point.[12] Use shielded cables for signal lines, with the shield grounded at the source
 end to prevent ground loops.[13]
- Verify Power Supply Integrity: Power supplies can introduce noise. Use regulated, low-noise
 power supplies and ensure proper decoupling with bypass capacitors close to the device's
 power pins.[14] Check for any oscillations in the power supply, which can indicate a defective
 filter capacitor.[15]
- Inspect Biasing Conditions: Incorrect biasing can lead to excess noise. For GaAs FETs, follow the correct power-up sequence (gate voltage first, then drain voltage) to prevent damage and ensure stable operation.[14][16] The bias point significantly affects the noise figure of the device.[17]
- Rule out Environmental Factors: Electromagnetic interference (EMI) from nearby equipment can be coupled into your circuit. Try to isolate your experiment from potential EMI sources.

Component-Specific Noise

Q3: How can I reduce phase noise in my GaAs-based oscillator?

Troubleshooting & Optimization





A3: Reducing phase noise in oscillators involves several strategies:

- Optimize the Resonator: The most effective way to reduce phase noise is by using a high-Q
 (Quality factor) resonator.[2][7]
- Select a Low-Flicker-Noise Transistor: Since flicker noise is upconverted to phase noise, choosing a transistor with a low 1/f noise corner, like certain InGaP/GaAs HBTs, is beneficial.
 [2][3][7]
- Optimize Circuit Impedances: The impedance of the resonator and feedback network affects the noise from the FET.[4] Adjusting the bias impedance, for instance, can significantly impact FM noise through the upconversion process.[4]
- Employ Noise Reduction Techniques: Techniques like feedback and feedforward amplifiers
 can be used to suppress flicker noise.[2][18][19] Lowering the supply voltage in some
 voltage-controlled oscillators (VCOs) has been shown to reduce phase noise by operating
 the active device in a less non-linear region.[20]

Q4: My Low Noise Amplifier (LNA) has a higher-than-expected noise figure. How can I improve it?

A4: To optimize the noise figure (NF) of a GaAs LNA:

- Ensure Proper Impedance Matching: The LNA must be correctly matched to the source impedance for minimum noise. This often involves a trade-off with gain.[17] Techniques like inductive source degeneration can help achieve simultaneous noise and input matching.[21]
 [22]
- Select the Right Device and Size: The choice of transistor technology (e.g., pHEMT) and its size are critical. While device size doesn't affect the noise figure to a first order, smaller devices can have higher parasitic resistances that contribute to noise.[23]
- Optimize the Bias Point: The bias conditions (Vds and Ids) have a significant impact on the noise figure. Characterize your device to find the optimal bias point for the lowest NF.[17]
- Consider Temperature: The noise in GaAs HEMTs and MESFETs decreases significantly at lower temperatures.[6][24] If your application allows, cryogenic cooling can dramatically



improve the noise figure.[6]

Quantitative Data Summary

The following tables summarize key performance metrics for noise in various GaAs devices and circuits based on published data.

Table 1: Noise Figure of GaAs Low-Noise Amplifiers (LNAs)

Technology	Frequency Band	Noise Figure (NF)	Gain	Reference
GaAs ATF21170 Device	2.4 GHz ISM Band	~1 dB	15-17 dB	[17]
0.1 μm GaAs pHEMT	1.8 - 43 GHz	< 4 dB	12 dB	[25]
GaAs p-HEMT	26 GHz	1.467 dB (min)	27.861 dB (max)	[21]
0.15 μm GaAs pHEMT	32 - 40 GHz	< 2.2 dB	21.5 dB	[22]

Table 2: Impact of Temperature on Minimum Noise Figure (Fmin) in GaAs MESFET



Temperature	Frequency	Drain Current (Ids)	Fmin
292 K (Room Temp)	2 - 18 GHz	10 - 100 mA	> 0.3 dB
200 K	2 - 18 GHz	10 - 100 mA	Decreases by > 1 dB
100 K	2 - 18 GHz	< 80 mA	Approaches 0.0 dB

Data derived from

temperature-

dependent noise-

parameter

measurements of a

GaAs MESFET. The

uncertainty in Fmin

measurement was

~0.3 dB.[6]

Experimental ProtocolsProtocol 1: Noise Figure Measurement

This protocol outlines the steps for characterizing the noise parameters of a GaAs device.

Objective: To determine the four noise parameters: minimum noise figure (Fmin), noise resistance (Rn), and the optimum source admittance (Yopt = Gopt + ¡Bopt).[26]

Methodology:

- System Calibration: Calibrate the noise measurement system (e.g., using a network analyzer and noise figure meter) at each temperature and frequency of interest.
- S-Parameter Measurement: Measure the S-parameters of the device under the desired bias conditions using a vector network analyzer. This is necessary for device modeling and deembedding.[26]
- Noise Figure Measurement: Measure the noise figure of the device for several different source impedances. A minimum of four independent measurements are required, but more are recommended for better accuracy.[26]



 Data Analysis: Use curve-fitting techniques on the measured noise figure data as a function of source impedance to extract the four noise parameters (Fmin, Rn, Gopt, Bopt).[26]

Protocol 2: Low-Frequency (1/f) Noise Characterization

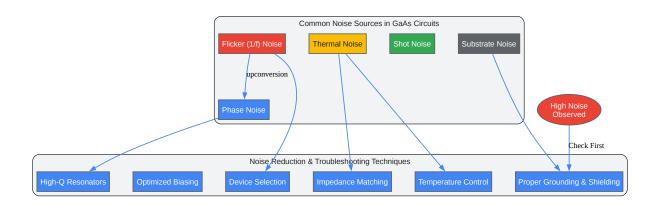
Objective: To measure the baseband flicker noise of a GaAs transistor, which is crucial for predicting oscillator phase noise.

Methodology:

- Device Biasing: Bias the device in the desired operating condition (e.g., common-emitter for an HBT).[3]
- Noise Measurement: Use a low-noise amplifier and a spectrum analyzer to measure the noise voltage or current at the device's output (e.g., collector for an HBT).
- Data Acquisition: Record the noise spectral density over the frequency range of interest (e.g., 1 Hz to 100 kHz).
- Noise Source Referral: Refer the measured output noise back to the input of the device to determine the input-referred noise current or voltage, accounting for the device's gain.
- Parameter Extraction: Analyze the frequency dependence of the noise spectra to identify the 1/f noise component and extract key parameters.

Visualizations Logical Relationships and Workflows

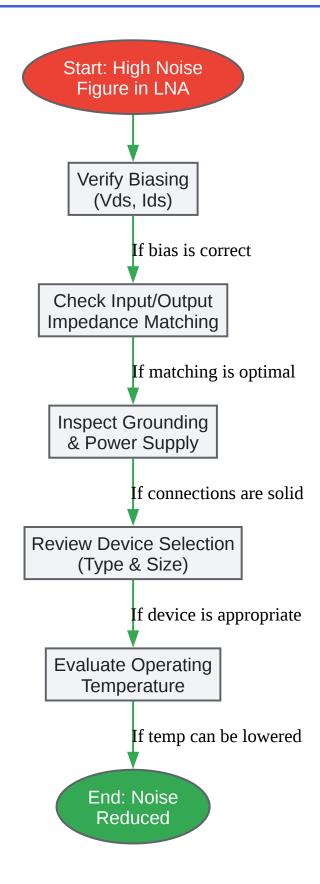




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Caption: Key noise sources in GaAs circuits and their corresponding reduction techniques.





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Caption: Troubleshooting workflow for a high noise figure in a Low Noise Amplifier (LNA).



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References

- 1. Gallium arsenide Wikipedia [en.wikipedia.org]
- 2. qsl.net [qsl.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Method of Reducing Phase Noise in GaAs FET Oscillators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. antena.fe.uni-lj.si [antena.fe.uni-lj.si]
- 6. pubs.aip.org [pubs.aip.org]
- 7. microwavejournal.com [microwavejournal.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. anaheimautomation.com [anaheimautomation.com]
- 13. calex.com [calex.com]
- 14. qsl.net [qsl.net]
- 15. eevblog.com [eevblog.com]
- 16. How to Bias GaN Transistors Without Damaging the Device: A Video Tutorial Qorvo [qorvo.com]
- 17. A GaAs Low Noise Amplifier for 2.4 GHz ISM band Applications | ITM Web of Conferences [itm-conferences.org]
- 18. Flicker noise reduction using GaAs microwave feedforward amplifiers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. Flicker noise removal in microwave oscillators using GaAs based feedforward amplifiers |
 IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]



- 20. amsacta.unibo.it [amsacta.unibo.it]
- 21. ijcrt.org [ijcrt.org]
- 22. mdpi.com [mdpi.com]
- 23. en.eeworld.com.cn [en.eeworld.com.cn]
- 24. Experimental Characterization of Temperature-Dependent Microwave Noise of Discrete HEMTs: Drain Noise and Real-Space Transfer | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 25. A 1.8 GHz to 43 GHz Low Noise Amplifier with 4 dB noise figure in 0.1 μm GaAs Technology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 26. microwavejournal.com [microwavejournal.com]
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